Carbamic acid, (4-chloro-2-butenyl)-, 1,1-dimethylethyl ester, (E)- (9CI)
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Overview
Description
Carbamic acid, (4-chloro-2-butenyl)-, 1,1-dimethylethyl ester, (E)-(9CI) is a chemical compound with a complex structure It is an ester derivative of carbamic acid, featuring a 4-chloro-2-butenyl group and a 1,1-dimethylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (4-chloro-2-butenyl)-, 1,1-dimethylethyl ester, (E)-(9CI) typically involves the reaction of carbamic acid derivatives with appropriate alkylating agents. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (4-chloro-2-butenyl)-, 1,1-dimethylethyl ester, (E)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Carbamic acid, (4-chloro-2-butenyl)-, 1,1-dimethylethyl ester, (E)-(9CI) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which carbamic acid, (4-chloro-2-butenyl)-, 1,1-dimethylethyl ester, (E)-(9CI) exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact mechanism would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to carbamic acid, (4-chloro-2-butenyl)-, 1,1-dimethylethyl ester, (E)-(9CI) include other carbamic acid esters with different alkyl or aryl groups. Examples include:
- Carbamic acid, methyl ester
- Carbamic acid, ethyl ester
- Carbamic acid, phenyl ester
Uniqueness
What sets carbamic acid, (4-chloro-2-butenyl)-, 1,1-dimethylethyl ester, (E)-(9CI) apart is its specific structural features, such as the 4-chloro-2-butenyl group and the 1,1-dimethylethyl group
Properties
IUPAC Name |
tert-butyl N-[(E)-4-chlorobut-2-enyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO2/c1-9(2,3)13-8(12)11-7-5-4-6-10/h4-5H,6-7H2,1-3H3,(H,11,12)/b5-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNEQBZCNASXUAW-SNAWJCMRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC=CCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC/C=C/CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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